molecular formula C15H20N2O2S B2903317 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 2094926-15-3

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No. B2903317
M. Wt: 292.4
InChI Key: MFIYRKOFLHUQFT-UHFFFAOYSA-N
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Description

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine, also known by its chemical formula C₁₄H₁₈N₂O₂S , is a synthetic compound with diverse applications. It combines a piperazine ring with a phenylethanesulfonyl group and a prop-2-yn-1-yl substituent.



Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of piperazine with phenylethanesulfonyl chloride and subsequent alkylation with propargyl bromide. The overall process requires careful control of reaction conditions and purification techniques.



Molecular Structure Analysis

The molecular structure of 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) linked to a phenylethanesulfonyl group (containing a sulfonyl functional group attached to an ethyl chain) and a propargyl substituent (a terminal alkyne). The arrangement of atoms and bonds within the molecule influences its properties and reactivity.



Chemical Reactions Analysis

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have explored its use as a building block in the synthesis of bioactive compounds, pharmaceuticals, and materials.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Varies depending on the crystalline form.

    • Solubility : Soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO).

    • Appearance : Typically a white to off-white solid.



  • Chemical Properties :

    • Reactivity : Susceptible to nucleophilic attack due to the presence of the sulfonyl group.

    • Stability : Stable under standard conditions but may degrade under extreme heat or acidic conditions.




Safety And Hazards

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine should be handled with care:



  • Toxicity : Limited information is available, but it may exhibit toxicity.

  • Handling : Use appropriate protective equipment (gloves, goggles) when working with this compound.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Researchers should explore the following areas:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Structure-Activity Relationships : Understand how modifications affect its properties.

  • Synthetic Applications : Develop efficient synthetic routes for related compounds.


properties

IUPAC Name

1-(2-phenylethylsulfonyl)-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-9-16-10-12-17(13-11-16)20(18,19)14-8-15-6-4-3-5-7-15/h1,3-7H,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIYRKOFLHUQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine

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